2,3-Difluoro-5-nitrobenzenesulfonamide
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Overview
Description
2,3-Difluoro-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H4F2N2O4S and a molecular weight of 238.17 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-nitrobenzenesulfonamide typically involves the nitration of 2,3-difluorobenzenesulfonamide. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).
Oxidation: Hydrogen peroxide, peracids.
Major Products Formed
Reduction: 2,3-Difluoro-5-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,3-Difluoro-5-nitrobenzenesulfone.
Scientific Research Applications
2,3-Difluoro-5-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group, which can mimic the structure of certain biological molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an antibacterial agent due to its structural similarity to sulfonamide antibiotics.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death. The nitro group can also participate in redox reactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobenzenesulfonamide: Lacks the fluorine atoms, which can affect its chemical reactivity and biological activity.
3,5-Difluorobenzenesulfonamide: Has a different substitution pattern, which can lead to different chemical and biological properties.
Uniqueness
2,3-Difluoro-5-nitrobenzenesulfonamide is unique due to the presence of both fluorine and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H4F2N2O4S |
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Molecular Weight |
238.17 g/mol |
IUPAC Name |
2,3-difluoro-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4F2N2O4S/c7-4-1-3(10(11)12)2-5(6(4)8)15(9,13)14/h1-2H,(H2,9,13,14) |
InChI Key |
QWLZIPSLUCFSAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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